molecular formula C12H14N2O2S2 B2355095 2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421477-64-6

2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No. B2355095
CAS RN: 1421477-64-6
M. Wt: 282.38
InChI Key: JZPIILSFITVZAF-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide” is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of combinatorial chemistry, which provides access to chemical libraries based on privileged structures . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds structurally related to 2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide often involves their synthesis and structural characterization. For example, Dong et al. (2008) synthesized a series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, characterized by elemental analysis, IR, 1H NMR, and MS spectra, demonstrating some fungicidal activity in preliminary biological tests (Dong et al., 2008).

Biological Activities

Research also explores the biological activities of these compounds, focusing on their potential as pharmacological agents. For instance, compounds structurally similar to this compound have been studied for their cyclooxygenase (COX) inhibitory activity, with certain derivatives showing strong inhibitory activity on the COX-2 enzyme, indicating potential as anti-inflammatory agents (Ertas et al., 2022).

Potential Therapeutic Applications

Some studies focus on the synthesis of related compounds for potential therapeutic applications. Nikaljea et al. (2012) reported the synthesis of novel derivatives with significant hypoglycemic activity in a Wister albino mice model, highlighting the potential of such compounds in treating conditions like diabetes (Nikaljea et al., 2012).

Antimicrobial Activities

Additionally, the antimicrobial activities of these compounds are of interest. Wardkhan et al. (2008) synthesized derivatives with antimicrobial activities against bacterial and fungal isolates, demonstrating their potential as antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Target of Action

The compound 2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the interaction of the compound with its targets, leading to various biological effects.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

The result of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with thiazole derivatives , the compound could potentially have a range of molecular and cellular effects.

Future Directions

Thiazole derivatives are a focus of medicinal chemists due to their wide range of biological activities and potential therapeutic applications . Future research may involve the design, synthesis, and development of new thiazole derivatives with improved pharmacological activity .

properties

IUPAC Name

2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-8-10(6-13-11(15)7-16-2)18-12(14-8)9-4-3-5-17-9/h3-5H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPIILSFITVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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